molecular formula C19H23N3O4S B1223996 1-(3,4-Dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)-1-oxoethyl]amino]thiourea

1-(3,4-Dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)-1-oxoethyl]amino]thiourea

Cat. No. B1223996
M. Wt: 389.5 g/mol
InChI Key: NXWPTXIEHDNRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)-1-oxoethyl]amino]thiourea is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis for Antiviral Activity : This compound has been synthesized for potential biological activity against Hepatitis B Virus (HBV). The synthesis process involves condensation with thiourea and alkylation with halo compounds (Aal, 2002).

  • Cancer Treatment Research : It has been studied in the context of overcoming drug resistance in cancer cells. Specifically, its analogues have been found to mitigate drug resistance and synergize with various cancer therapies in leukemia cells (Das et al., 2009).

  • Antibacterial and Anti-HIV Studies : Derivatives of this compound have been prepared and tested for their antibacterial and anti-HIV activities against different microorganisms (Patel et al., 2007).

Chemical Synthesis and Characterization

  • Synthesis of Complexes with Thiol-Amide-Thiourea Ligand System : The compound has been used in the preparation of high-valent transition metal complexes with bidentate thiourea coordination (Lipowska et al., 1996).

  • Crystal Structure Analysis : Its derivatives have been synthesized and characterized, with crystal structure analysis revealing details of molecular geometry and interactions (Lv et al., 2009).

  • Antitumor Agents : This compound's derivatives have been designed and synthesized as antitumor agents. They have shown strong antiproliferative activity and the ability to inhibit tubulin assembly (Romagnoli et al., 2014).

  • Synthesis of Thiourea Derivatives : Research includes the synthesis of thiourea derivatives with triphenylphosphine, showing potential as bioactive Cu(I) complexes. These compounds exhibit notable antibacterial properties and free radical scavenging abilities (Hussain et al., 2020).

Miscellaneous Applications

  • Hydroxyl Radical Scavenging : Thiourea derivatives, including this compound, have been investigated for their ability to scavenge hydroxyl radicals and protect against peroxynitrite-dependent damage (Whiteman & Halliwell, 1997).

  • Antimicrobial Activities : Novel derivatives containing this compound have been synthesized and evaluated for their antimicrobial activities against various pathogens (Shokooh Saljooghi et al., 2017).

properties

Product Name

1-(3,4-Dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)-1-oxoethyl]amino]thiourea

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[2-(4-ethoxyphenyl)acetyl]amino]thiourea

InChI

InChI=1S/C19H23N3O4S/c1-4-26-15-8-5-13(6-9-15)11-18(23)21-22-19(27)20-14-7-10-16(24-2)17(12-14)25-3/h5-10,12H,4,11H2,1-3H3,(H,21,23)(H2,20,22,27)

InChI Key

NXWPTXIEHDNRQT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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